molecular formula C10H14ClN5 B14923856 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine CAS No. 1004451-77-7

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B14923856
CAS No.: 1004451-77-7
M. Wt: 239.70 g/mol
InChI Key: HKQVQIFWRFLJGC-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of two pyrazole rings, which are nitrogen-containing five-membered rings. The compound has a molecular formula of C10H13ClN4 and a molecular weight of 224.69 g/mol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. This reaction is typically carried out in the presence of an acid catalyst.

    Chlorination: The next step involves the chlorination of the pyrazole ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated pyrazole is then subjected to alkylation using an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but with different functional groups.

    1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another similar compound with variations in the substituents on the pyrazole ring.

Uniqueness

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings

Properties

CAS No.

1004451-77-7

Molecular Formula

C10H14ClN5

Molecular Weight

239.70 g/mol

IUPAC Name

4-chloro-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H14ClN5/c1-3-15-4-8(7(2)13-15)5-16-6-9(11)10(12)14-16/h4,6H,3,5H2,1-2H3,(H2,12,14)

InChI Key

HKQVQIFWRFLJGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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